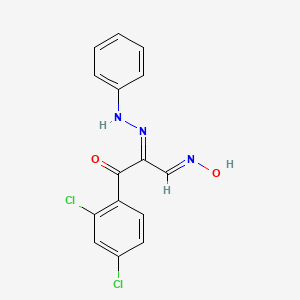

![molecular formula C19H17N3O2 B2461814 1-[{[(苯胺羰基)氧代]亚氨基}-2,3,4,9-四氢-1H-咔唑 CAS No. 860612-29-9](/img/structure/B2461814.png)

1-[{[(苯胺羰基)氧代]亚氨基}-2,3,4,9-四氢-1H-咔唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole” is a derivative of carbazole . Carbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Synthesis Analysis

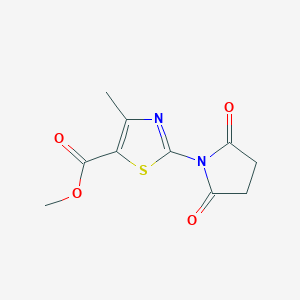

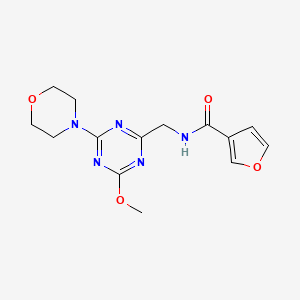

The synthesis of carbazole derivatives involves the treatment of tetrahydrocarbazole with a range of oxidizing reagents, including hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorocromate . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .Molecular Structure Analysis

The molecular structure of “1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole” is complex, with a tricyclic system that includes a partially saturated ring . The structure also features oxygenated or amine-containing substituents at position 1 of the partially saturated ring .Chemical Reactions Analysis

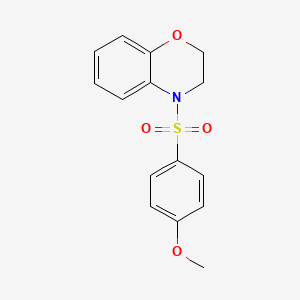

The chemical reactions of “1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole” involve oxidation processes . Depending on the nature of the selected oxidant, the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .科学研究应用

- Antibacterial Activity : Researchers have explored the antibacterial potential of tetrahydrocarbazole derivatives, including this compound. Its structural features make it an interesting candidate for developing new antibacterial agents .

- Antifungal Properties : Tetrahydrocarbazoles have also demonstrated antifungal activity. Investigating this compound’s efficacy against fungal pathogens could be valuable .

- Anticancer Applications : Some tetrahydrocarbazoles exhibit anticancer properties. Further studies could explore whether this compound has similar effects .

- Hypoglycemic and Hypolipidemic Effects : The presence of oxygenated or amine-containing substituents in tetrahydrocarbazoles suggests potential benefits in managing blood glucose levels and lipid profiles .

- Direct Oxygenation : Researchers have developed preparative methods for synthesizing 2,3,4,9-tetrahydro-1H-carbazol-1-ones by direct regioselective oxygenation of tetrahydrocarbazoles. These derivatives can serve as versatile building blocks for further functionalization .

- Divergent Products : Depending on the oxidant and reaction conditions, this compound can yield either 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones. Understanding the factors influencing product selectivity is crucial .

- Gold-Catalyzed Reactions : Gold-catalyzed reactions involving α-imino gold carbenoids have been reported. Investigating the reactivity of this compound in such reactions could lead to novel materials or catalytic processes .

Medicinal Chemistry and Drug Development

Organic Synthesis and Functionalization

Materials Science and Catalysis

Pharmaceutical Testing and Reference Standards

作用机制

Target of Action

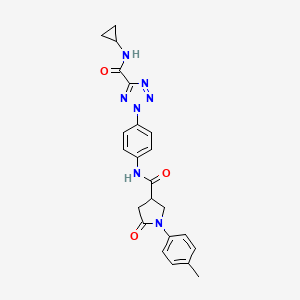

The primary target of this compound, also known as [(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] N-phenylcarbamate, is β-tubulin . β-tubulin is a protein that plays a central role in nuclear division in all eukaryotic cells .

Mode of Action

This compound belongs to the class of N-phenylcarbamates , which are known to inhibit microtubule assembly by binding to β-tubulin . This binding disrupts the reversible assembly of tubulin into microtubule polymers, a process essential for nuclear division .

Biochemical Pathways

The disruption of microtubule assembly affects the cell division process . This can lead to the inhibition of germ-tube elongation and mycelial growth, which are crucial for the life cycle of certain pathogens .

Result of Action

The binding of this compound to β-tubulin and the subsequent disruption of microtubule assembly can lead to the inhibition of cell division. This can result in the death of the cell or organism, making this compound potentially useful as a fungicide .

属性

IUPAC Name |

[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-19(20-13-7-2-1-3-8-13)24-22-17-12-6-10-15-14-9-4-5-11-16(14)21-18(15)17/h1-5,7-9,11,21H,6,10,12H2,(H,20,23)/b22-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLYNWZIRWDLSC-OQKWZONESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NOC(=O)NC3=CC=CC=C3)C1)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N/OC(=O)NC3=CC=CC=C3)/C1)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride](/img/structure/B2461731.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide](/img/structure/B2461740.png)

![(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2461741.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)

![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2461749.png)